Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate: is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The tert-butyl group and the phenyl ring attached to the bicyclo[1.1.1]pentane core make this compound particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
For large-scale production, the flow photochemical addition of propellane to diacetyl is a common method. This process allows the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . The subsequent haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further transformed into various derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl ring or the bicyclo[1.1.1]pentane core.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance binding affinity and selectivity for target molecules. This structural feature is particularly advantageous in drug design, where it can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
- Tert-butyl 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate
- Tert-butyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Compared to these similar compounds, tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate stands out due to the presence of the phenyl ring, which imparts additional aromatic character and potential for π-π interactions. This feature can enhance the compound’s utility in various applications, particularly in drug development and materials science .
Properties
Molecular Formula |
C16H20O2 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H20O2/c1-14(2,3)18-13(17)16-9-15(10-16,11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
RGWXYHOSWDZALT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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